molecular formula C19H18FN5O2 B2400188 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-41-9

1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2400188
CAS No.: 946303-41-9
M. Wt: 367.384
InChI Key: JXEWTQYJWVMRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea-based small molecule characterized by a central urea bridge linking a 4-fluorophenyl group to a phenyl ring substituted with a pyrimidine moiety. The pyrimidine ring is further modified with a methoxy group at position 6 and a methyl group at position 2. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors, due to the pyrimidine ring’s ability to engage in hydrogen bonding and aromatic interactions with biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-7-9-16(10-8-14)25-19(26)24-15-5-3-13(20)4-6-15/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEWTQYJWVMRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl isocyanate intermediate. This can be achieved by reacting 4-fluoroaniline with phosgene under controlled conditions.

    Preparation of the Methoxypyrimidinyl Intermediate: The second step involves the synthesis of the 6-methoxy-2-methylpyrimidin-4-amine intermediate. This can be synthesized through a series of reactions starting from 2-methylpyrimidine.

    Coupling Reaction: The final step involves the coupling of the two intermediates. The 4-fluorophenyl isocyanate is reacted with the 6-methoxy-2-methylpyrimidin-4-amine in the presence of a suitable catalyst to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, industrial processes may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in the development of new materials and compounds.

Biology

  • Biological Activity Studies : Research has indicated that 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea exhibits potential antimicrobial, antiviral, and anticancer properties. Studies are ongoing to explore its interactions with biological targets, including enzymes and receptors, to elucidate its mechanism of action .
  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of this compound possess antiproliferative activity against various cancer cell lines. Such studies typically assess the compound's efficacy against the National Cancer Institute's (NCI) 60 human cancer cell lines .

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic potential in treating diseases such as cancer and inflammation. Preclinical studies are evaluating its safety and efficacy, particularly focusing on its ability to inhibit specific molecular pathways involved in disease progression .
  • Kinase Inhibition : Research has shown that similar compounds exhibit kinase inhibition activity, which may be relevant for developing treatments for conditions like cancer and neurodegenerative diseases. The inhibition of TrkA kinase has been highlighted as a potential mechanism through which these compounds may exert their therapeutic effects .

Industry

  • Specialty Chemicals : The unique properties of this compound make it suitable for use in the production of specialty chemicals and advanced materials. Its application in high-performance polymers and coatings is under investigation due to its chemical stability and reactivity.

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer potential of various urea derivatives, including this compound, against NCI's cancer cell lines. Results indicated significant cytotoxicity against specific cancer types, suggesting further exploration for clinical applications.

Case Study 2: Mechanistic Studies

Research focusing on the mechanism of action revealed that the compound binds to specific enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. This mechanism was validated through enzyme inhibition assays and receptor binding studies.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Pyrimidine-Urea Derivatives

Compound Name Substituents on Pyrimidine/Phenyl Rings Melting Point (°C) Key Biological Activity (if reported) Reference
1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (Target Compound) 6-methoxy, 2-methyl (pyrimidine); 4-fluorophenyl (urea) N/A N/A -
1-(4-Fluorophenyl)-3-(3-(4-(dimethylamino)pyrimidin-2-yl)phenyl)urea (8e) 4-dimethylamino (pyrimidine); 4-fluorophenyl (urea) 202–205 Allosteric modulation (hypothetical)
1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i) 4-pyrrolidinyl (pyrimidine); 4-CF3-phenyl (urea) N/A N/A
1-(4-((6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea Bromopyrido[2,3-d]pyrimidine; 2,4-difluorophenyl (urea) N/A Structural stability (X-ray confirmed)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(3-(methyl(2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)urea Morpholine-pyrimidine; 4-Cl-3-CF3-phenyl (urea) N/A Potential kinase inhibition

Key Observations :

  • Substituent Effects on Physical Properties: The introduction of electron-donating groups (e.g., dimethylamino in 8e) correlates with higher melting points (202–205°C) compared to unsubstituted analogs, likely due to enhanced crystallinity from polar interactions .
  • This suggests that the target compound may share similar mechanisms of action.

Impact of Fluorophenyl Substituents

The 4-fluorophenyl group is a common feature in many urea derivatives due to its metabolic stability and ability to participate in hydrophobic interactions. For example:

  • Compound 8h (1-(3-(4-(dimethylamino)pyrimidin-2-yl)phenyl)-3-(3-fluorophenyl)urea) shows a lower melting point (116–119°C) compared to its 4-fluorophenyl analog (8e), indicating that meta-fluorine substitution reduces crystal packing efficiency .
  • Compound 7n () replaces the fluorophenyl group with a 4-chloro-3-trifluoromethylphenyl moiety, which may enhance lipophilicity and target binding in hydrophobic enzyme pockets .

Role of Pyrimidine Modifications

  • Methoxy and Methyl Groups : The 6-methoxy and 2-methyl groups on the pyrimidine ring in the target compound likely improve solubility and steric fit in enzyme active sites. Similar modifications are seen in DrugBank DB04727 (), where a 4-methoxyphenyl-furopyrimidine moiety contributes to antitumor activity .
  • Heterocyclic Expansions : Compounds like 8i () and 8 () incorporate pyrrolidinyl or pyrido-pyrimidine rings, respectively, which may enhance binding affinity through additional hydrogen-bonding or π-stacking interactions .

Biological Activity

1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer effects, structure-activity relationships, and mechanisms of action.

Chemical Structure and Properties

The compound features a urea moiety linked to two aromatic rings, one of which contains a fluorine substituent, enhancing its biological activity. The presence of a methoxy-substituted pyrimidine ring is also noteworthy, as it may contribute to the compound's pharmacological profile.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of various urea derivatives against several cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells.

Case Studies and Findings

  • Antiproliferative Assays :
    • In vitro assays were conducted using the MTT method on cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
    • The compound exhibited significant antiproliferative activity with IC50_{50} values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Mechanism of Action :
    • Molecular docking studies suggest that the urea group forms hydrogen bonds with specific amino acid residues in target proteins, such as BRAF, which is implicated in various cancers. This interaction may inhibit BRAF activity, leading to reduced cell proliferation .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the aromatic rings significantly affect biological activity. For instance, compounds with electron-donating groups showed enhanced potency against cancer cell lines .

Biological Activity Table

Compound Cell Line IC50_{50} (μM) Mechanism
This compoundA5493.5 ± 0.2BRAF inhibition
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1162.39 ± 0.10BRAF inhibition
SorafenibA5492.12 ± 0.18BRAF inhibition

Additional Pharmacological Activities

Beyond anticancer properties, compounds similar to this compound have been investigated for their potential as inhibitors of phosphodiesterase enzymes, which play a role in various neurological disorders . This broadens the therapeutic scope of these compounds beyond oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine amine intermediate. A common approach includes:

  • Step 1 : Coupling 4-fluorophenyl isocyanate with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline under anhydrous conditions in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
  • Step 2 : Optimizing reaction temperature (60–80°C) and time (12–24 hours) to enhance urea bond formation.
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Yield Optimization : Adjusting stoichiometry (1.2:1 molar ratio of isocyanate to amine), using catalysts like DABCO, and controlling moisture levels to prevent side reactions .

Q. How do structural modifications in the pyrimidine ring or fluorophenyl group influence biological activity?

  • Methodological Answer :

  • Pyrimidine Modifications : Replacing the methoxy group with ethoxy (e.g., 6-ethoxy analogs) can alter binding affinity to kinase targets, as seen in structurally related compounds. For example, ethoxy groups may increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • Fluorophenyl Substitutions : The position of fluorine (para vs. meta) affects electronic properties and hydrogen-bonding interactions. Para-fluorine in related urea derivatives improves target selectivity by reducing off-target interactions .
  • Key Data : Comparative IC50 values from enzyme inhibition assays (e.g., EGFR kinase) for analogs highlight that 6-methoxy-2-methylpyrimidine derivatives exhibit 2–3-fold higher potency than ethoxy variants .

Q. What methodologies are effective for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrimidine ring integrity (δ ~8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 422.16 for C₂₁H₂₁FN₅O₂).
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area under the curve) .

Q. What in vitro assays are suitable for initial screening of anticancer activity?

  • Methodological Answer :

  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549) to determine IC50 values. Include a positive control (e.g., doxorubicin) and vehicle control .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive fluorescence polarization protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For enzyme assays, validate ATP concentrations and buffer pH .
  • Structural Validation : Re-synthesize disputed compounds and verify structures via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects. For example, discrepancies in IC50 values may arise from differences in cell line genetic backgrounds .

Q. What strategies can improve the compound’s selectivity for specific kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on optimizing hydrogen bonds with hinge regions (e.g., Met793 in EGFR) and reducing hydrophobic interactions with off-target residues .
  • Proteomic Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target binding. Modify the pyrimidine’s methoxy group to bulky substituents (e.g., isopropoxy) if promiscuity is observed .

Q. How do computational models aid in predicting binding affinity with biological targets?

  • Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electronegativity of substituents. Validate with experimental IC50 data from kinase assays .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the compound-enzyme complex to identify critical interaction phases .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives with modified urea linkages?

  • Methodological Answer :

  • SAR Tables : Systematically compare analogs with variations in substituents (e.g., Table 1 in ). Key parameters include:
SubstituentIC50 (EGFR, nM)logP
6-Methoxy453.2
6-Ethoxy783.8
  • Free-Wilson Analysis : Decompose biological activity contributions of individual groups (e.g., fluorophenyl contributes ~40% of total activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.